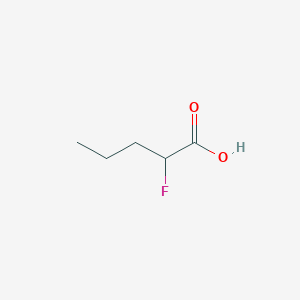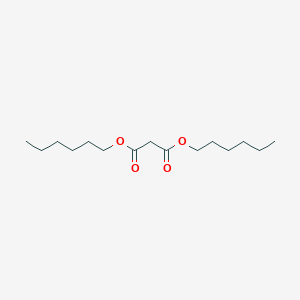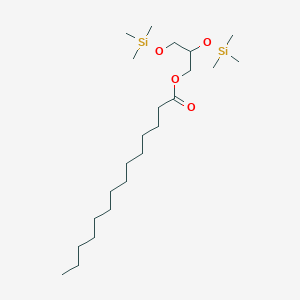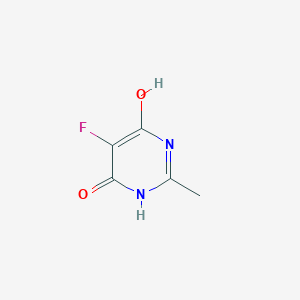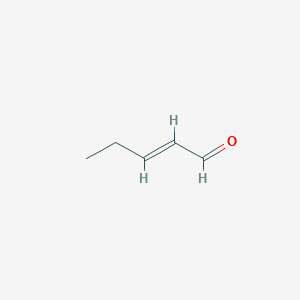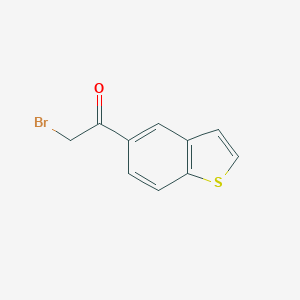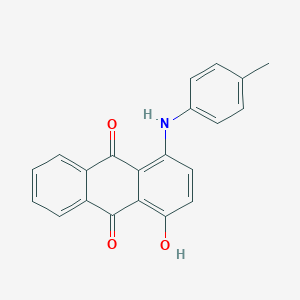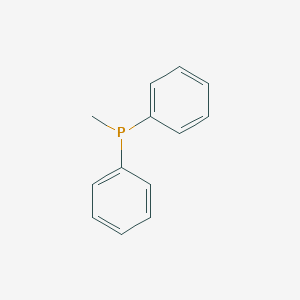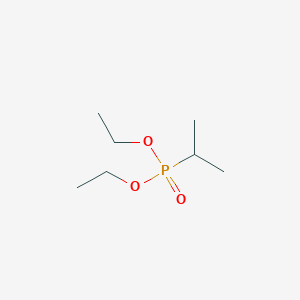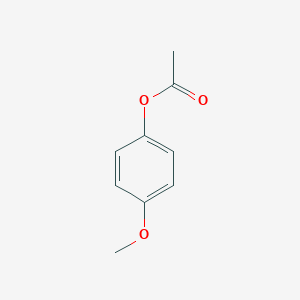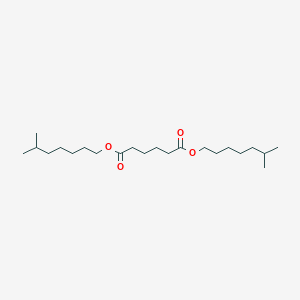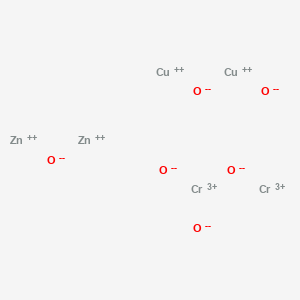
Trimethyl(pentafluorophenyl)silane
描述
Trimethyl(pentafluorophenyl)silane, with the molecular formula C₉H₉F₅Si , is a compound that features a silicon atom bonded to a trimethyl group and a pentafluorophenyl group. This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications. It is a colorless to almost colorless liquid with a boiling point of 165°C and a specific gravity of 1.26 at 20°C .
作用机制
Target of Action
It has been used in the production of anionic complexes of tetrakis(pentafluorophenyl)indium . More research is needed to identify the primary targets and their roles.
Mode of Action
It’s known to interact with other compounds in the production of anionic complexes
Action Environment
Trimethyl(pentafluorophenyl)silane is a flammable liquid and vapor . It should be stored in a well-ventilated place and kept cool . It should also be kept away from heat, sparks, open flames, or other hot surfaces . These environmental factors can influence the compound’s action, efficacy, and stability.
准备方法
Synthetic Routes and Reaction Conditions: Trimethyl(pentafluorophenyl)silane can be synthesized using organometallic derivatives. One common method involves the reaction of a Grignard reagent, prepared from bromopentafluorobenzene, with trimethylchlorosilane. This reaction typically yields this compound in moderate to high yields under mild conditions . Another method involves the use of bis(pentafluorophenyl)magnesium, which reacts with trimethylchlorosilane to produce the desired compound .
Industrial Production Methods: Industrial production of this compound often involves the decarboxylation of pentafluorobenzoic acid in the presence of silylating agents or the decarboxylation of corresponding trimethylsilyl ethers . These methods are preferred due to their efficiency and the availability of raw materials.
化学反应分析
Types of Reactions: Trimethyl(pentafluorophenyl)silane undergoes various types of chemical reactions, including:
Common Reagents and Conditions:
Reduction Reactions: Tris(pentafluorophenyl)borane is commonly used as a catalyst in reduction reactions involving this compound.
Substitution Reactions: Reagents such as anhydrous potassium fluoride (KF), cesium fluoride (CsF), and tetrabutylammonium fluoride ([NBu₄]F) are used to catalyze substitution reactions.
Major Products:
Reduction Products: Alcohols and carbonyl compounds are reduced to their corresponding hydrocarbons.
Substitution Products: Arylketones and other substituted aromatic compounds are formed.
科学研究应用
Trimethyl(pentafluorophenyl)silane has a wide range of applications in scientific research:
相似化合物的比较
Trimethoxy(pentafluorophenyl)silane: This compound has similar applications but differs in its reactivity due to the presence of methoxy groups instead of methyl groups.
Tris(pentafluorophenyl)borane: Known for its strong Lewis acidity, it is used in similar catalytic applications but has different electronic properties due to the boron atom.
Uniqueness: Trimethyl(pentafluorophenyl)silane is unique due to its combination of stability, reactivity, and the ability to introduce pentafluorophenyl groups into organic molecules. Its versatility in various chemical reactions and applications makes it a valuable compound in both research and industry.
属性
IUPAC Name |
trimethyl-(2,3,4,5,6-pentafluorophenyl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F5Si/c1-15(2,3)9-7(13)5(11)4(10)6(12)8(9)14/h1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GABHTFORECKGBB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C1=C(C(=C(C(=C1F)F)F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F5Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20304996 | |
| Record name | Trimethyl(pentafluorophenyl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20304996 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1206-46-8 | |
| Record name | Trimethyl(pentafluorophenyl)silane | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=168735 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Trimethyl(pentafluorophenyl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20304996 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Trimethyl(pentafluorophenyl)silane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does trimethyl(pentafluorophenyl)silane react with fluorinated arenes?
A1: this compound can undergo C-F activation in the presence of nickel(0) complexes and fluorinated arenes like hexafluorobenzene. This reaction exhibits high chemo- and regioselectivity. For instance, with hexafluorobenzene, the reaction selectively activates the C-F bond para to the trimethylsilyl group, forming trans-[Ni((i)Pr2Im)2(F)(4-(SiMe3)C6F4)] []. The reaction proceeds through an η2-arene intermediate, as evidenced by the isolation and characterization of [Ni((i)Pr2Im)2(η(2)-C6F6)] [].
Q2: Can this compound be used to form C-C bonds?
A2: Yes, this compound reacts with alicyclic perfluoroimines in the presence of a fluoride anion to form new C-C bonds []. The reaction can yield mono-, di-, and trisubstituted products depending on the stoichiometry and the specific imine used. Interestingly, the reaction exhibits a significant heterocyclic ring effect, with perfluoro-(5,6-dihydro-2H-1,4-oxazine) showing higher reactivity compared to perfluoro-(3,4-dihydro-2H-pyrrole) [].
Q3: What is the role of this compound in organic synthesis?
A3: this compound serves as a valuable reagent for introducing pentafluorophenyl groups into organic molecules. It acts as an electrophilic pentafluorophenyl source in reactions with nucleophiles. For example, under nucleophilic catalysis conditions, it reacts with ketones to yield the corresponding trimethylsilyl enol ethers []. The steric bulk of the pentafluorophenyl group influences the reaction rate, with bulky substituents on the ketone decreasing reactivity [].
Q4: Are there photochemical reactions involving this compound?
A4: Yes, this compound can be synthesized through a photochemical reaction between bis(trimethylsilyl)mercury and hexafluorobenzene []. This reaction proceeds via a free radical mechanism and yields this compound alongside tetrafluoro-1,3- and -1,4-bis(trimethylsilyl)benzene [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



